An In-depth Technical Guide to (R)-(-)-Vigabatrin: The Inactive Enantiomer
An In-depth Technical Guide to (R)-(-)-Vigabatrin: The Inactive Enantiomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vigabatrin, a cornerstone in the management of refractory complex partial seizures and infantile spasms, is administered as a racemic mixture of two enantiomers: (S)-(+)-Vigabatrin and (R)-(-)-Vigabatrin.[1] While the therapeutic efficacy of Vigabatrin is exclusively attributed to the (S)-(+)-enantiomer, a comprehensive understanding of the complete drug substance necessitates a thorough characterization of its counterpart, the (R)-(-)-enantiomer.[1] This guide provides a detailed examination of the basic properties, stereochemistry, and analytical considerations of (R)-(-)-Vigabatrin, offering valuable insights for researchers and professionals in the field of drug development and neuroscience.
Chemical and Physical Properties
(R)-(-)-Vigabatrin, chemically known as (R)-4-aminohex-5-enoic acid, shares the same molecular formula and weight as its enantiomer and the racemate. While specific data for the isolated (R)-enantiomer is not extensively reported, the properties of the racemic mixture provide a close approximation.
| Property | Value | Source(s) |
| Chemical Name | (R)-4-aminohex-5-enoic acid | N/A |
| Synonyms | (R)-(-)-γ-vinyl-GABA | N/A |
| Molecular Formula | C₆H₁₁NO₂ | [1] |
| Molecular Weight | 129.16 g/mol | [2] |
| Melting Point | 171-176 °C (racemate) | [2][3] |
| Solubility | Freely soluble in water; slightly soluble in methanol; very slightly soluble in ethanol and chloroform; practically insoluble in toluene and n-hexane (racemate).[2] | [1][2] |
| Appearance | White to off-white powder (racemate) | [1][2] |
| pKa | 4.0 (carboxylic acid), 9.7 (amine) (racemate) | [2] |
Stereochemistry and Pharmacological Inactivity
The defining characteristic of (R)-(-)-Vigabatrin is its pharmacological inactivity. The anticonvulsant effect of Vigabatrin is achieved through the irreversible inhibition of γ-aminobutyric acid transaminase (GABA-T), the enzyme responsible for the degradation of the primary inhibitory neurotransmitter, GABA.[4] This inhibition leads to an increase in GABA levels in the central nervous system, thereby reducing neuronal hyperexcitability.
Crucially, this inhibitory action is stereospecific, with only the (S)-(+)-enantiomer being pharmacologically active. The (R)-(-)-enantiomer does not exhibit this inhibitory effect on GABA-T.
Caption: Stereospecific interaction of Vigabatrin enantiomers with GABA-T.
Pharmacokinetics
Despite its lack of therapeutic activity, (R)-(-)-Vigabatrin is absorbed and distributed in the body. Studies have revealed differences in the pharmacokinetic profiles of the two enantiomers. Generally, the peak plasma concentration of the (R)-enantiomer is higher than that of the (S)-enantiomer following administration of the racemate.[5] Both enantiomers are primarily eliminated unchanged through renal excretion.[6]
Synthesis and Chiral Separation
The production of enantiomerically pure (R)-(-)-Vigabatrin is crucial for research purposes, including the investigation of its potential contribution to the side-effect profile of the racemic drug. Several strategies for the stereoselective synthesis of both Vigabatrin enantiomers have been developed, often employing chiral starting materials or chiral catalysts.
One common approach involves the use of a chiral auxiliary to guide the stereochemistry of the reaction, followed by its removal to yield the desired enantiomer. Another strategy is the resolution of the racemic mixture, which separates the two enantiomers.
Caption: Workflow for chiral separation of Vigabatrin enantiomers.
Analytical Methodologies
The differentiation and quantification of (R)-(-)-Vigabatrin from its (S)-(+)-enantiomer are essential for quality control and research. Due to their identical physical and chemical properties in an achiral environment, specialized analytical techniques are required.
Chiral High-Performance Liquid Chromatography (HPLC): This is a primary method for the separation of Vigabatrin enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification.[7]
Experimental Protocol: Chiral HPLC Separation of Vigabatrin Enantiomers
This protocol is a representative example and may require optimization based on specific instrumentation and reagents.
-
Preparation of Mobile Phase: Prepare a mobile phase consisting of a mixture of a polar organic solvent (e.g., ethanol) and an aqueous buffer. The exact ratio and buffer composition should be optimized for the specific chiral column used.
-
Column: A chiral stationary phase column, such as one based on a cyclodextrin or a polysaccharide derivative, is employed.
-
Sample Preparation: Accurately weigh and dissolve a known amount of the Vigabatrin sample (racemate or a mixture of enantiomers) in the mobile phase to a final concentration within the linear range of the detector.
-
Chromatographic Conditions:
-
Flow Rate: Set a constant flow rate (e.g., 1.0 mL/min).
-
Column Temperature: Maintain a constant column temperature (e.g., 25 °C) to ensure reproducible results.
-
Injection Volume: Inject a fixed volume of the sample (e.g., 20 µL).
-
Detection: Use a suitable detector, such as a UV detector set at a low wavelength (e.g., 210 nm), as Vigabatrin lacks a strong chromophore.
-
-
Data Analysis: The separated enantiomers will appear as distinct peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer.
Potential Role in Side Effects
A significant concern with Vigabatrin therapy is the risk of irreversible peripheral visual field defects.[6] The exact mechanism of this retinal toxicity is still under investigation, but some studies suggest it may be linked to a drug-induced taurine deficiency in the retina.[8]
While the S-(+)-enantiomer is responsible for the therapeutic effect, the contribution of the (R)-(-)-enantiomer to the adverse effect profile is not fully understood. It is plausible that the inactive enantiomer could contribute to side effects through various mechanisms, such as competition for metabolic pathways or off-target interactions. Further research with the isolated (R)-(-)-enantiomer is necessary to elucidate its specific role in Vigabatrin-associated toxicity.
Conclusion
(R)-(-)-Vigabatrin, the pharmacologically inactive enantiomer of the anticonvulsant drug Vigabatrin, is an essential component to consider for a complete understanding of the drug's properties. While it does not contribute to the therapeutic efficacy, its presence in the racemic mixture necessitates its characterization, analysis, and consideration in the overall safety profile of Vigabatrin. Continued research into the specific properties and potential effects of (R)-(-)-Vigabatrin will provide a more comprehensive picture of this important antiepileptic medication.
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